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Compound of Interest

Compound Name: N-pentylpyridine-3-carboxamide

Cat. No.: B4768751 Get Quote

Abstract & Forensic Significance
The rapid proliferation of New Psychoactive Substances (NPS) has necessitated the rigorous

characterization of structural analogs, synthesis byproducts, and metabolites.

-Pentylnicotinamide (C₁₁H₁₆N₂O, MW 192.26) is a critical reference standard in this domain.

It appears in forensic casework primarily in three contexts:

Synthesis Impurity: A byproduct in the manufacture of specific synthetic cannabinoids where

nicotinoyl chloride is used as a precursor or contaminant.

Degradation Marker: A hydrolysis product of complex pyridine-based carboxamides.

Positional Isomer: A confounder for controlled substances containing the

-pentyl-3-carboxamide motif.

This guide provides a validated workflow for the structural certification, chromatographic

separation, and mass spectrometric profiling of

-pentylnicotinamide, ensuring distinction from its 2-isomer (picolinamide) and 4-isomer
(isonicotinamide) analogs.

Structural Certification (The "Gold Standard")
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Before use as a quantitative calibrator, the reference material must undergo structural

certification. In forensic science, "identity" is established by ruling out all other possibilities.

Nuclear Magnetic Resonance (NMR)
NMR is the only technique capable of definitively distinguishing the substitution pattern on the

pyridine ring (2-, 3-, or 4-position).

Protocol:

Solvent: DMSO-

(preferred for amide proton visibility) or CDCl₃.

Concentration: 5–10 mg in 600 µL.

Key Diagnostic Signals (400 MHz, DMSO-

): | Proton Position | Multiplicity | Chemical Shift (

ppm) | Diagnostic Value | | :--- | :--- | :--- | :--- | | H-2 (Pyridine) | Singlet (d) | ~9.0 | Distinguishes
3-sub (Nicotinamide) from 2- or 4-sub. | | H-6 (Pyridine) | Doublet (dd) | ~8.7 | Coupled to H-5. |
| H-4 (Pyridine) | Doublet (dt) | ~8.2 | Coupled to H-5 and H-2. | | H-5 (Pyridine) | Multiplet | ~7.5
| The "coupling hub" of the ring. | | NH (Amide) | Broad Triplet | ~8.6 | Confirms secondary
amide; coupling to

-pentyl

-CH₂. | | Pentyl Chain | Multiplets | 0.8 - 3.3 | Typical alkyl chain pattern (t, m, m, m, t). |

Analyst Note: If the H-2 signal is a doublet or absent, the substance is likely the 4-isomer

(Isonicotinamide derivative) or 2-isomer (Picolinamide derivative), not

-pentylnicotinamide.

Infrared Spectroscopy (FT-IR)
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Technique: ATR (Attenuated Total Reflectance).

Amide I Band: 1640–1660 cm⁻¹ (C=O stretch).

Amide II Band: 1540–1560 cm⁻¹ (N-H bend).

Pyridine Ring Breathing: ~1590 cm⁻¹.

GC-MS Analytical Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for screening. The

challenge is separating

-pentylnicotinamide from potential matrix interferences and isomers.

Method Parameters[1][2][3][4][5]
Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent (low polarity).

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Inlet: Splitless (1 min purge), 260°C.

Oven Program:

80°C (hold 1 min).

Ramp 20°C/min to 280°C.

Ramp 10°C/min to 310°C (hold 3 min).

Transfer Line: 280°C.

Source Temp: 230°C.

Fragmentation Logic (EI - 70 eV)
The fragmentation of
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-pentylnicotinamide follows a predictable pathway governed by

-cleavage and McLafferty rearrangement.

Molecular Ion:

192 (distinct, usually moderate intensity).

Base Peak:

136 (Loss of butyl group via McLafferty rearrangement).

Diagnostic Peak:

106 (Nicotinoyl cation,

).

Pyridine Ring:

78 (

).

GC-MS Workflow Diagram
The following diagram illustrates the decision logic for identifying this compound in a mixed

sample.
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Figure 1: GC-MS Identification Logic for N-Pentylnicotinamide.

LC-MS/MS Quantitative Protocol
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For biological matrices (blood, urine), LC-MS/MS is required for sensitivity.

Chromatographic Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

Mobile Phase A: Water + 0.1% Formic Acid (FA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0.0 min: 5% B

5.0 min: 95% B

6.0 min: 95% B

6.1 min: 5% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)
The basic nitrogen in the pyridine ring ensures high ionization efficiency in positive mode (

).

MRM Transitions Table:
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Precursor Ion (

)

Product Ion (

)

Collision Energy
(eV)

Assignment

193.1 123.0 20
Quantifier (Loss of

Pentyl chain)

193.1 106.0 28
Qualifier (Nicotinoyl

cation)

193.1 78.0 45
Qualifier (Pyridine

ring)

Causality Check: The loss of the pentyl chain (

, mass 71) from the protonated molecule (193) yields the amide fragment at

122/123. Higher energy is required to break the amide bond to form the ring system

(106 and 78).

Synthesis of Reference Material (In-Situ)
If a commercial standard is unavailable, the following protocol yields a high-purity standard for

qualitative comparison.

Reaction:

Protocol:

Dissolve 1.0 eq of Nicotinoyl Chloride HCl in Dichloromethane (DCM).

Add 2.2 eq of Triethylamine (TEA) (to scavenge HCl).

Add 1.1 eq of

-Pentylamine dropwise at 0°C.
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Stir at Room Temp for 2 hours.

Wash with water, dry organic layer (

), and evaporate.

Purification: Recrystallize from Hexane/Ethyl Acetate.

Stability and Handling
Storage: -20°C, protected from light.

Solvent Compatibility: High stability in Methanol and Acetonitrile. Avoid acidic aqueous

solutions for long-term storage (>1 week) to prevent amide hydrolysis back to Nicotinic Acid.

Shelf Life: 24 months (solid state).

Degradation Pathway Diagram
Understanding how the standard degrades is crucial for interpreting "old" samples.

N-Pentylnicotinamide
(Active Std)

Acid/Base
Hydrolysis

Nicotinic Acid
(m/z 123)+ H2O

n-Pentylamine
(Volatile)

Click to download full resolution via product page

Figure 2: Hydrolytic degradation pathway of the reference standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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